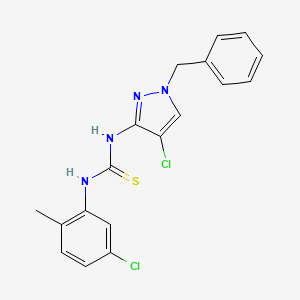
2-(4-biphenylyloxy)-N-butylacetamide
Übersicht
Beschreibung
2-(4-biphenylyloxy)-N-butylacetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a white crystalline powder that is soluble in organic solvents and is commonly used in research laboratories.
Wissenschaftliche Forschungsanwendungen
2-(4-biphenylyloxy)-N-butylacetamide has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and materials science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been shown to have anticancer properties, making it a promising candidate for cancer therapy.
In pharmacology, this compound has been used as a starting material for the synthesis of various pharmaceuticals such as antihistamines and antipsychotics. This compound has also been used as a ligand in the synthesis of metal complexes for use in catalysis and materials science.
Wirkmechanismus
The mechanism of action of 2-(4-biphenylyloxy)-N-butylacetamide is not fully understood, but it is believed to act on various cellular pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-biphenylyloxy)-N-butylacetamide has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a high purity. This compound is also stable under normal laboratory conditions and has a long shelf life.
However, there are some limitations to the use of this compound in lab experiments. This compound is insoluble in water, which can limit its use in aqueous experiments. Additionally, this compound has low solubility in some organic solvents, which can limit its use in certain reactions.
Zukünftige Richtungen
There are several future directions for research on 2-(4-biphenylyloxy)-N-butylacetamide. One area of research is the development of this compound-based drugs for the treatment of pain, inflammation, and cancer. Another area of research is the synthesis of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Eigenschaften
IUPAC Name |
N-butyl-2-(4-phenylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-3-13-19-18(20)14-21-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMACWTUELVNHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dibromo-N-[4-bromo-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B4850010.png)

![methyl 2-{[2-cyano-3-(2-methoxy-1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4850019.png)
![methyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B4850023.png)
![2-methyl-2-[1-[3-(4-morpholinyl)propyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]-1-propanol](/img/structure/B4850038.png)
![N-[2-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4850039.png)

![4-{5-chloro-2-[(2-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4850052.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4850053.png)
![N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4850066.png)
![4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4850072.png)

![1-[(2-fluorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4850081.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4850118.png)
